1-[(Piperidin-4-yl)methoxy]isoquinoline
Description
Properties
IUPAC Name |
1-(piperidin-4-ylmethoxy)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-2-4-14-13(3-1)7-10-17-15(14)18-11-12-5-8-16-9-6-12/h1-4,7,10,12,16H,5-6,8-9,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDCNZZPUYVLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Piperidin-4-yl)methoxy]isoquinoline typically involves the reaction of isoquinoline derivatives with piperidine derivatives under specific conditions. One common method includes the nucleophilic substitution reaction where a piperidine derivative reacts with a methoxy-substituted isoquinoline. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-[(Piperidin-4-yl)methoxy]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas to reduce any double bonds or nitro groups present.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: Pd/C with hydrogen gas.
Substitution: Na
Biological Activity
1-[(Piperidin-4-yl)methoxy]isoquinoline is a compound that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Molecular Formula : C14H18N2O
Molecular Weight : 230.30 g/mol
CAS Number : 1368324-75-7
The compound features a piperidine ring connected to an isoquinoline structure via a methoxy group. This unique structure is believed to contribute to its diverse biological activities.
1-[(Piperidin-4-yl)methoxy]isoquinoline exhibits its biological effects through various mechanisms, including:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for several enzymes, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Receptor Modulation : It may interact with specific receptors in the body, influencing signaling pathways that regulate cellular functions.
- Antimicrobial Activity : The compound has demonstrated the ability to disrupt bacterial cell membranes and interfere with metabolic processes, leading to its antibacterial properties.
Antimicrobial Activity
Research indicates that 1-[(Piperidin-4-yl)methoxy]isoquinoline possesses significant antimicrobial activity against various bacterial strains. In vitro studies have shown:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Salmonella typhi | 4 µg/mL |
| Bacillus subtilis | 8 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
1-[(Piperidin-4-yl)methoxy]isoquinoline has been evaluated for its cytotoxic effects on various cancer cell lines. Studies have reported dose-dependent cytotoxicity in:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 ± 1.5 |
| MCF-7 (breast cancer) | 15 ± 2.0 |
| A549 (lung cancer) | 12 ± 1.0 |
The mechanism of action in cancer cells may involve apoptosis induction and cell cycle arrest, making it a promising candidate for further investigation in cancer therapy.
Enzyme Inhibition
The compound has also been studied for its effect on key enzymes such as acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 75% |
| Urease | 80% |
These results indicate that the compound could play a role in treating conditions related to enzyme dysfunction.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the antimicrobial efficacy of several derivatives of isoquinoline, including 1-[(Piperidin-4-yl)methoxy]isoquinoline. The results indicated that this compound had a lower MIC compared to traditional antibiotics against certain strains, suggesting its potential as an alternative treatment option .
Case Study 2: Cytotoxicity in Cancer Cells
Another research effort investigated the cytotoxic effects of various isoquinoline derivatives on cancer cell lines. The study found that 1-[(Piperidin-4-yl)methoxy]isoquinoline exhibited significant cytotoxicity against HeLa cells, with mechanisms involving apoptosis and cell cycle disruption being proposed .
Comparison with Similar Compounds
Structural and Functional Comparisons
Isoquinoline Sulfonamides (H7, H8, H9, HA1004)
- Key Differences: Functional Groups: Unlike 1-[(Piperidin-4-yl)methoxy]isoquinoline, these analogs (e.g., H7, HA1004) contain sulfonamide groups instead of a methoxy-piperidine substituent . Protein Kinase C (PKC) Affinity:
- H7 (1-(5-isoquinoline sulfonyl)-2-methylpiperazine dihydrochloride) exhibits high PKC inhibition (IC₅₀ ~ 6 µM) due to its sulfonamide and methylpiperazine groups .
- HA1004, with a guanidinoethyl group, shows weak PKC inhibition (IC₅₀ > 40 µM) .
- Inference for Target Compound: The absence of a sulfonamide group in 1-[(Piperidin-4-yl)methoxy]isoquinoline likely reduces PKC affinity but may enhance selectivity for other targets.
- Biological Effects: H7 strongly inhibits cytotoxic T lymphocyte (CTL) lysis (up to 80% at 100 µM), while HA1004 has minimal effect (<10% inhibition) .
PA-082 (Isoquinoline Derivative)
- Structure: PA-082 (1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-4-{[4-(2-methoxyphenyl)piperidin-1-yl]methyl}isoquinoline) has multiple methoxy and benzyl substituents .
- Molecular Weight: 542.665 g/mol (vs.
- Functional Implications : The benzyl and additional methoxy groups in PA-082 may enhance lipophilicity and receptor binding compared to the simpler methoxy-piperidine substituent in the target compound.
4-Hydroxypiperidine Derivatives
- Structural Contrast : Derivatives like 4-hydroxypiperidine hydrochloride () replace the methoxy group with a hydroxyl group, increasing polarity and hydrogen-bonding capacity .
- Pharmacokinetic Impact : The hydroxyl group may improve aqueous solubility but reduce blood-brain barrier penetration compared to the methoxy group in the target compound .
Comparative Data Table
| Compound | Molecular Weight (g/mol) | Key Functional Groups | PKC Inhibition (IC₅₀) | Solubility (Inference) |
|---|---|---|---|---|
| 1-[(Piperidin-4-yl)methoxy]isoquinoline | ~244.3 | Methoxy-piperidine | Not reported | Moderate (balanced lipophilicity) |
| H7 | 364.3 | Isoquinoline sulfonyl, methylpiperazine | ~6 µM | Low (highly lipophilic) |
| PA-082 | 542.7 | Multiple methoxy, benzyl | Not reported | Very low (high molecular weight) |
| 4-Hydroxypiperidine | 101.1 | Hydroxyl-piperidine | Not applicable | High (polar group) |
Mechanistic and Pharmacokinetic Insights
- Kinase Inhibition: Sulfonamide-containing isoquinolines (e.g., H7) inhibit PKC via competitive binding to the ATP site, whereas the target compound’s mechanism remains speculative but may involve alternative kinase or receptor targets .
- Cellular Proliferation: Isoquinoline sulfonamides suppress proliferation in lymphocytes and tumor cells (e.g., H7 reduces proliferation by 70% at 50 µM), suggesting that structural simplification in the target compound might lower antiproliferative potency .
- Metabolic Stability: The piperidine ring in 1-[(Piperidin-4-yl)methoxy]isoquinoline could enhance metabolic stability compared to compounds with ester or amide groups (e.g., 4-hydroxypiperidine-1-carboxylic acid isopropyl ester in ) .
Q & A
Q. Table 1: Example Synthetic Pathways
How is the compound characterized after synthesis?
Characterization involves:
- Spectroscopic Analysis :
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks. For example, the piperidine ring protons resonate at δ 1.5–2.8 ppm, while isoquinoline protons appear upfield .
- Mass Spectrometry (MS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- Elemental Analysis : Ensures purity and correct stoichiometry .
- X-ray Crystallography (if applicable): Resolves 3D structure, particularly for novel derivatives .
What are the initial biological screening approaches?
Initial screening focuses on:
- In Vitro Assays :
- Cytotoxicity Profiling : Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
Advanced Questions
How can reaction conditions be optimized for higher yields?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
- Catalyst Screening : Transition metals (e.g., Cu, Pd) improve cyclization efficiency; ligand choice (e.g., bipyridine) affects regioselectivity .
- Temperature Control : Lower temps (0–25°C) reduce side reactions in sensitive steps .
Data Contradiction Note : While uses Cu catalysts for cyclization, employs metal-free conditions for methylthio derivatives. This highlights the need to tailor conditions to substituent reactivity .
How to resolve contradictions in biological activity data?
Contradictions (e.g., varying IC₅₀ values across assays) may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Compound Stability : Test degradation in buffer solutions (e.g., pH 7.4 PBS) via HPLC .
- Off-Target Effects : Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
How to design SAR studies for this compound?
Structure-Activity Relationship (SAR) studies require:
Q. Table 2: SAR Analogs and Activities
| Analog Structure | Modification | Observed Activity | Reference |
|---|---|---|---|
| 6,7-Dimethoxyisoquinoline | Methoxy groups | Enhanced kinase inhibition | |
| Azepane-substituted derivative | 7-membered ring | Improved solubility |
Methodological Considerations
- Data Reproducibility : Validate synthetic routes across ≥3 independent batches.
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes and guide SAR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
